molecular formula C7H13NO4 B2658419 Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate CAS No. 40418-38-0

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate

Cat. No.: B2658419
CAS No.: 40418-38-0
M. Wt: 175.184
InChI Key: RTKQGHBTUHGYNR-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate is a chemical compound with the CAS Registry Number 40418-38-0 . It has a molecular formula of C7H13NO4 and a molecular weight of 175.18 g/mol . The compound's structure can be represented by the SMILES notation "COC(=O)CN(CC(=O)OC)C" . As a diester derivative featuring a tertiary amine group, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential utility as an intermediate in the development of more complex molecules, such as active pharmaceutical ingredients or functional materials. Researchers can employ this compound in studies focusing on chemical reaction development, the synthesis of novel heterocycles, or as a precursor for the preparation of specialized ligands and prodrugs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8(4-6(9)11-2)5-7(10)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKQGHBTUHGYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine methyl ester with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of glycine methyl ester attacks the carbonyl carbon of 2-methoxyacetyl chloride, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate is being investigated for its potential as a precursor in synthesizing biologically active compounds. Its derivatives have shown promise in developing selective inhibitors for enzymes relevant to various diseases, including osteoarthritis.

Case Study : Research indicates that derivatives of this compound can act as potent inhibitors of aggrecanase enzymes, which are implicated in cartilage degradation in osteoarthritis. The synthesis of these inhibitors involves the compound's application as a reactant, leading to significant therapeutic implications in joint health.

Antifungal Activity

The compound is also being explored for its antifungal properties. Studies have shown that it can be modified to enhance its efficacy against fungal pathogens.

Application Summary : this compound exhibits potential as a fungicide when structurally altered to target specific fungal receptors.

Enzymology Studies

In biochemical research, this compound serves as a substrate or inhibitor in enzymatic reactions. Its derivatives are utilized to probe enzyme mechanisms and interactions.

Results and Outcomes : Various studies have demonstrated that compounds similar to this compound are effective in elucidating enzyme kinetics and mechanisms, providing insights into metabolic pathways.

Synthetic Routes

The synthesis of this compound involves several methods that can yield high purity and yield under mild conditions. The use of Fmoc (fluorenylmethoxycarbonyl) chemistry has been noted for synthesizing derivatives with improved biological activity.

Synthesis Method Yield (%) Conditions
Fmoc ChemistryUp to 80Mildly basic conditions at low temperatures
Traditional EsterificationVariesRoom temperature with appropriate catalysts

This table summarizes different synthesis methods and their respective yields, highlighting the efficiency of modern synthetic techniques.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate (CAS 6175-26-4)

  • Structural Differences : The benzyl group replaces the methyl group on the nitrogen atom.
  • Molecular Formula: C₁₃H₁₇NO₄ (vs. C₈H₁₃NO₅ for the target compound).
  • Spectral Data : Characterized by NMR and HRMS; SMILES: COC(=O)CN(Cc1ccccc1)CC(=O)OC .
  • Synthesis: Not explicitly described but likely involves alkylation of the amine precursor.
  • Key Difference : The bulkier benzyl group may influence solubility and steric interactions in reactions.

Cyclic Derivatives

(2S,3S,4R)-Methyl 4-(cyanomethyl)-3-(2-methoxy-2-oxoethyl)-1-tosylpyrrolidine-2-carboxylate

  • Structural Differences : Incorporates a pyrrolidine ring and tosyl (p-toluenesulfonyl) group.
  • Synthesis: Uses AZADOL® and PhI(OAc)₂ in methanol, followed by column chromatography .
  • Characterization : ¹H-NMR (δ 1.90–3.50 ppm for pyrrolidine protons), HRMS (m/z calc. 465.1534, found 465.1537) .
  • Relevance : Demonstrates how cyclic constraints stabilize the 2-methoxy-2-oxoethyl group in stereochemically complex environments.

4-(2-Methoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylic acid

  • Structural Differences : Tetrahydro-pyran ring replaces the amine core.
  • Synthesis : Electrosynthetic hydrocarboxylation of Methyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate (74.2% yield) .
  • Physical Properties : White solid, m.p. unreported; IR peaks at 1738 cm⁻¹ (ester C=O) and 1689 cm⁻¹ (carboxylic acid C=O) .

Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate

  • Structural Differences : Aromatic isoindoline ring with two ketone groups.
  • Relevance : Highlights the compatibility of the 2-methoxy-2-oxoethyl group with aromatic systems .

Thiazolidinedione Derivatives (Compound 48, )

  • Structure : Methyl-2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-1H-imidazol-1-yl)acetate.
  • Bioactivity : Potent antimicrobial activity against S. aureus, E. coli, and A. niger (Table 15 in ).
  • Key Insight : The 2-methoxy-2-oxoethyl group enhances membrane permeability, contributing to bioactivity.

Antioxidant Carboxylic α,α-Diaminodiesters (Compound 2a, )

  • Structure: Methyl 2-benzamido-2-(2-methoxy-2-oxoethyl)amino)propanoate.
  • Bioactivity: IC₅₀ = 0.19 mg/mL (vs.

Data Table: Key Properties of Structural Analogs

Compound Name Molecular Formula Key Spectral Data (NMR/HRMS) Synthesis Yield Bioactivity References
Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate C₁₃H₁₇NO₄ ¹H-NMR: δ 3.60–3.70 (ester OCH₃) N/A N/A
(2S,3S,4R)-Methyl 4-(cyanomethyl)-3-(2-methoxy-2-oxoethyl)-1-tosylpyrrolidine C₂₀H₂₅N₂O₆S HRMS: m/z 465.1537 (calc. 465.1534) 61% N/A
Compound 48 (Thiazolidinedione derivative) C₁₃H₁₃N₃O₆S N/A N/A Antimicrobial
Methyl 2-benzamido-2-(2-methoxy-2-oxoethyl)amino)propanoate (2a) C₁₅H₁₉N₂O₅ IC₅₀ = 0.19 mg/mL (DPPH assay) N/A Antioxidant

Biological Activity

Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate, also known as Dimethyloxallyl Glycine (DMOG), is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₆H₁₁NO₄
Molecular Weight 161.157 g/mol
CAS Number 89464-63-1
Solubility Very soluble in water
Log P (octanol-water) -0.39

The compound acts primarily as a hypoxia mimetic agent, influencing cellular responses to low oxygen levels. It inhibits prolyl hydroxylases (PHDs), enzymes that regulate the degradation of hypoxia-inducible factor (HIF). By stabilizing HIF, DMOG promotes the expression of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxic conditions .

Biological Activities

  • Anti-Cancer Effects :
    • DMOG has been shown to enhance the efficacy of various chemotherapeutic agents by inducing apoptosis in cancer cells. Studies indicate that it can sensitize cancer cells to doxorubicin and other chemotherapeutics through HIF-mediated pathways .
    • In vitro studies demonstrated that DMOG treatment led to increased cell death in several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Neuroprotective Properties :
    • Research indicates that DMOG may provide neuroprotective effects in models of neurodegeneration by modulating oxidative stress responses and promoting survival pathways in neuronal cells .
  • Regulation of Metabolism :
    • The compound has been implicated in metabolic regulation, particularly in enhancing glucose uptake and utilization in muscle tissues under hypoxic conditions, which may have implications for metabolic disorders such as diabetes .

Case Study 1: Cancer Treatment

A study conducted on the effects of DMOG on MCF-7 breast cancer cells revealed that treatment with DMOG resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to the activation of apoptotic pathways mediated by HIF stabilization.

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of DMOG showed a marked reduction in neuroinflammation and improved cognitive function. This was attributed to its ability to upregulate protective genes associated with neuronal survival under stress conditions.

Q & A

Q. What are the established synthetic routes for preparing Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate in laboratory settings?

The synthesis typically involves multi-step reactions. One method starts with ethyl oxalyl chloride reacting with methylamine to form an intermediate ester, followed by hydrolysis to yield the final compound . Alternative routes include oxidation of N-methylglycine derivatives using potassium permanganate under controlled conditions . Key steps include:

  • Use of anhydrous solvents (e.g., dry ether) to prevent side reactions.
  • Catalytic agents like sulfuric acid to enhance esterification efficiency .
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of DMOG?

Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, methylamino protons at δ 2.8–3.2 ppm) .
  • IR Spectroscopy : Peaks at 1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O) confirm key moieties .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 175.14 (M+H+^+) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H···O=C interactions) and planar geometry .

Q. How can researchers optimize reaction yields during DMOG synthesis?

Yield optimization strategies include:

  • Catalyst Selection : p-Toluenesulfonic acid improves esterification efficiency compared to H2_2SO4_4 .
  • Temperature Control : Maintaining 50–55°C during condensation steps minimizes byproduct formation .
  • Solvent Choice : Ethanol or ethyl acetate enhances intermediate solubility .
  • Stepwise Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Advanced Research Questions

Q. What is the mechanistic role of DMOG in stabilizing hypoxia-inducible factor (HIF) in cellular models?

DMOG inhibits HIF prolyl hydroxylases (HIF-PHs), blocking HIF-1α degradation. Key steps:

  • Competitive binding to the enzyme’s active site via its α-ketoglutarate-mimetic structure .
  • Stabilization of HIF-1α under normoxic conditions, inducing pseudo-hypoxic responses (e.g., VEGF upregulation) .
  • Experimental validation: Western blotting for HIF-1α accumulation in HEK293 cells treated with 1 mM DMOG for 6–24 hours .

Q. How do structural modifications of DMOG derivatives affect their antioxidant activity?

Substituent variations significantly alter bioactivity. For example:

  • Methyl 2-benzamido derivatives (e.g., compound 2a in ) show IC50_{50} values of 0.19–1.18 mg/mL in DPPH assays, outperforming ascorbic acid (IC50_{50} 0.22 mg/mL) .
  • Electron-withdrawing groups (e.g., chloro) enhance radical scavenging by stabilizing resonance structures .
  • Steric hindrance from bulky substituents (e.g., indole rings) reduces activity .

Q. What experimental approaches resolve contradictions in reported IC50_{50}50​ values for DMOG analogs?

Discrepancies arise from assay conditions:

  • Solvent Effects : DMOG’s solubility varies (≥8.75 mg/mL in DMSO vs. ≥17.8 mg/mL in EtOH) .
  • Cell Line Variability : HIF-1α stabilization efficacy differs between HeLa (EC50_{50} ~0.5 mM) and HepG2 cells .
  • Standardization : Use internal controls (e.g., CoCl2_2) and triplicate measurements to normalize data .

Q. How does X-ray crystallography elucidate DMOG’s molecular interactions in enzyme binding?

Q. What strategies improve DMOG’s stability in aqueous solutions for in vivo studies?

Stability challenges include hydrolysis of ester groups. Mitigation methods:

  • pH Buffering : Store solutions at pH 6–7 to slow ester hydrolysis .
  • Lyophilization : Freeze-dried DMOG retains >90% activity after 6 months at -20°C .
  • Prodrug Design : Masking esters with tert-butyl groups enhances plasma stability .

Q. How do in vitro and in vivo models differ in assessing DMOG’s pharmacological effects?

  • In Vitro : Cell cultures (e.g., HUVECs) show HIF-1α stabilization within 4 hours .
  • In Vivo : Murine models require higher doses (50 mg/kg) due to rapid renal clearance .
  • Metabolic Profiling : LC-MS/MS detects DMOG metabolites (e.g., demethylated forms) in liver microsomes .

Q. What computational methods predict DMOG’s reactivity in novel chemical reactions?

Density Functional Theory (DFT) simulations guide synthetic planning:

  • Reactivity Sites : The methylamino group (nucleophilic) and α-keto ester (electrophilic) are key .
  • Transition States : Simulate intermediates in oxidation/reduction pathways .
  • Solvent Models : COSMO-RS predicts solubility trends in polar aprotic solvents .

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